5'-O-DMTr-N6-Fmoc-dA-phosphoramidite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Protection of the N6-amino group: The N6-amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite in the presence of a catalyst such as tetrazole.
Industrial Production Methods
Industrial production of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite undergoes several types of chemical reactions:
Deprotection: Removal of the DMTr and Fmoc protecting groups using acidic and basic conditions, respectively.
Coupling: Formation of phosphodiester bonds with other nucleosides during oligonucleotide synthesis.
Oxidation: Conversion of phosphite triester intermediates to phosphate triesters using oxidizing agents such as iodine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for DMTr removal and piperidine for Fmoc removal.
Coupling: Tetrazole as a catalyst.
Oxidation: Iodine in the presence of water and pyridine.
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified nucleosides, which are used for various research applications .
Scientific Research Applications
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is extensively used in scientific research:
Chemistry: Synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Investigation of nucleic acid-protein interactions and the role of modified nucleosides in biological processes.
Medicine: Development of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Production of custom oligonucleotides for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The DMTr and Fmoc protecting groups ensure selective reactions at the desired positions. Once incorporated, the modified nucleosides can interact with proteins and enzymes, providing insights into their biological functions and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMTr-N6-Bz-dA-phosphoramidite: Similar structure but with a benzoyl (Bz) protecting group instead of Fmoc.
5’-O-DMTr-N6-Ac-dA-phosphoramidite: Similar structure but with an acetyl (Ac) protecting group instead of Fmoc.
Uniqueness
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is unique due to its Fmoc protecting group, which provides distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly valuable for the synthesis of complex oligonucleotides and their subsequent applications in research .
Properties
Molecular Formula |
C55H58N7O8P |
---|---|
Molecular Weight |
976.1 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63)/t48-,49+,50+,71?/m0/s1 |
InChI Key |
FQTBOVSKGJSPKF-HYGNTALUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origin of Product |
United States |
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